molecular formula C19H17NO4S B2482929 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid CAS No. 838884-74-5

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2482929
CAS No.: 838884-74-5
M. Wt: 355.41
InChI Key: GTRIENYMHDKNML-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid is a high-purity chemical for research use. This compound features a pyrrolidine-2,5-dione (succinimide) core, a structure recognized for its diverse pharmacological potential. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are exploring its applications in medicinal chemistry, particularly as a multi-target agent for inflammation and neuropathic pain. Its proposed mechanism of action may involve the inhibition of key enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX), which are pivotal in the inflammatory cascade . Furthermore, structural analogs of this compound have demonstrated significant activity in models of tonic pain and oxaliplatin-induced neuropathic pain by potentially interacting with neuronal voltage-sensitive sodium channels . The integration of the phenethyl group at the N-1 position and the thioether-linked benzoic acid at the C-3 position makes this molecule a valuable scaffold for designing and synthesizing new bioactive molecules. Handle with care, referring to the material safety data sheet for proper safety protocols.

Properties

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-17-12-16(25-15-9-5-4-8-14(15)19(23)24)18(22)20(17)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRIENYMHDKNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid typically involves the condensation of a pyrrolidine derivative with a benzoic acid derivative. One common method includes the reaction of 2,5-dioxopyrrolidine with a thiol-containing benzoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Nitrobenzoic acids, halobenzoic acids

Scientific Research Applications

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid and two related benzoic acid derivatives:

Compound Name Core Structure Key Functional Groups Potential Applications
This compound Benzoic acid + thioether-pyrrolidinedione Thioether, pyrrolidinedione, phenethyl Enzyme inhibition (hypothetical)
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid Benzoic acid + ureido-triazine Ureido linkage, morpholino-triazine Kinase inhibition (e.g., anticancer candidates)
Salirasib (2-[[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl]thio]benzoic acid) Benzoic acid + farnesylthio Farnesyl thioether, long hydrophobic chain Antineoplastic (Ras protein inhibition)
Key Observations:

Thioether vs. Ureido Linkages: The target compound’s thioether group may enhance stability compared to ester or amide linkages. Salirasib’s farnesyl thioether enables membrane penetration via its hydrophobic chain, critical for targeting intracellular Ras proteins .

Morpholino-triazine groups () are electron-rich and may interact with ATP-binding sites in kinases .

Discussion:
  • Solubility : The target compound’s carboxylic acid group may improve aqueous solubility relative to Salirasib, which relies on formulation aids for bioavailability .

Biological Activity

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid (CAS No. 838884-74-5) is a complex organic compound with significant biological activity. Its structure includes a pyrrolidine ring, a benzoic acid moiety, and a thioether linkage, which contribute to its diverse biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO4S. The compound's unique structural features enhance its ability to interact with biological targets.

PropertyValue
Molecular FormulaC17H13NO4S
Molecular Weight345.35 g/mol
IUPAC Name2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylbenzoic acid

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds at their active sites, blocking substrate access and altering metabolic pathways.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that regulate cellular responses such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various biological models.

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on breast cancer cell lines.
    • Method : Treatment of MCF-7 cells with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with enhanced apoptosis markers detected via flow cytometry.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on inflammatory markers in a murine model.
    • Method : Administration of the compound followed by LPS-induced inflammation.
    • Findings : A notable decrease in TNF-alpha and IL-6 levels was recorded, indicating effective modulation of inflammatory responses.

Research Applications

The compound is being explored for various applications:

  • Pharmaceutical Development : Its potential as an anti-cancer and anti-inflammatory agent makes it a candidate for drug development.
  • Biochemical Probes : Due to its ability to interact with biological targets, it serves as a useful tool in biochemical research.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)benzoic acid, and how can purity be validated?

  • Synthesis : The compound's structure (C17H19NO4S) includes a thioether-linked benzoic acid and a 2,5-dioxopyrrolidine ring. A plausible route involves coupling a phenethyl-substituted pyrrolidinone with a thiol-containing benzoic acid derivative under controlled pH to preserve the dioxopyrrolidine moiety .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirm via high-resolution mass spectrometry (HRMS) to ensure molecular ion alignment (expected m/z: 347.4 g/mol) .

Q. How can researchers characterize the structural uniqueness of this compound compared to analogs?

  • Key Features : The ethyl-substituted dioxopyrrolidine and thioether linkage distinguish it from analogs like 2-(2,5-dioxopyrrolidin-3-yl)benzoic acid (lacks ethyl group) or 3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzoic acid (different substitution position) .
  • Analytical Tools : Compare X-ray crystallography (for solid-state conformation) and NMR (1H/13C) to resolve positional isomerism. For example, the ethyl group’s protons (δ ~1.2–1.5 ppm) and thioether sulfur’s deshielding effects on adjacent carbons can validate structural integrity .

Q. What preliminary biological assays are suitable for evaluating its neuroprotective or antioxidant potential?

  • In Vitro Models :

  • Oxidative Stress : Measure ROS scavenging in neuronal cell lines (e.g., SH-SY5Y) using DCFH-DA fluorescence under H2O2-induced stress.
  • Enzyme Inhibition : Screen for inhibition of NADPH oxidase or xanthine oxidase, which are implicated in oxidative pathways .
    • Dosage : Start with 10–100 µM ranges, referencing structurally similar compounds (e.g., salirasib, a thioether-containing benzoic acid derivative with reported bioactivity) .

Advanced Research Questions

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

  • Case Study : If analog A shows higher antioxidant activity but lower cytotoxicity than the target compound, conduct:

SAR Analysis : Compare substituent effects (e.g., ethyl vs. hydrogen at pyrrolidine N1) using molecular docking to predict binding affinity with redox enzymes.

Metabolic Stability Assays : Evaluate hepatic microsomal stability to determine if differences arise from pharmacokinetic factors (e.g., ethyl group enhancing metabolic resistance) .

  • Statistical Approach : Use multivariate analysis to isolate structural variables contributing to activity disparities .

Q. What experimental strategies are recommended for elucidating its mechanism of action in neurodegenerative models?

  • Target Identification :

  • Pull-Down Assays : Use a biotinylated derivative to capture protein targets in brain homogenates.
  • Transcriptomics : Profile gene expression changes in treated vs. untreated cells (e.g., RNA-seq for Nrf2 pathway activation) .
    • In Vivo Validation : Utilize transgenic murine models (e.g., Aβ-overexpressing mice) with oral administration (10–50 mg/kg) and monitor biomarkers like GFAP (astrocytosis) or SOD activity .

Q. How can researchers address challenges in pharmacokinetic profiling, such as poor bioavailability?

  • Structural Modifications :

  • Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance membrane permeability.
  • Compare logP values (predicted ~4.13 for the parent compound) with analogs to optimize lipophilicity .
    • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to simulate absorption and metabolism, prioritizing derivatives with higher Caco-2 permeability scores .

Q. What computational methods are effective for predicting its reactivity in polymer synthesis applications?

  • Thioether Reactivity : Model the sulfur atom’s nucleophilicity using DFT calculations (e.g., Fukui indices) to identify sites prone to oxidation or radical coupling.
  • Polymerization Feasibility : Screen with initiators like AIBN under thermal conditions, monitoring via GPC to assess molecular weight distribution .

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